1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
2,2,2-TRIFLUORO-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Tetrahydroquinoline Group: This step involves the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroquinoline ring.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-TRIFLUORO-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoromethyl group and an amine functionality.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group and is used as a strong electron-withdrawing p-type dopant.
Uniqueness
2,2,2-TRIFLUORO-1-{1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its combination of an indole moiety, a tetrahydroquinoline structure, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17F3N2O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)20(28)16-12-25(18-10-4-2-8-15(16)18)13-19(27)26-11-5-7-14-6-1-3-9-17(14)26/h1-4,6,8-10,12H,5,7,11,13H2 |
InChI Key |
DKAVXXDNYVEXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(F)(F)F |
Origin of Product |
United States |
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